molecular formula C16H15N3O4S B2936372 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2309571-55-7

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2936372
CAS No.: 2309571-55-7
M. Wt: 345.37
InChI Key: KVIWNAUMRGTPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a benzodioxine ring, a thiazole ring, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

The compound may be used in the development of new materials with specific properties, such as polymers or dyes.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to note that dioxins, which are part of this compound’s structure, are known to be highly toxic and can accumulate in the food chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes or ketones.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Ring Formation: Piperazine derivatives can be synthesized through the reaction of diethylenetriamine with appropriate carbonyl compounds.

    Coupling Reactions: The final compound can be obtained by coupling the benzodioxine, thiazole, and piperazine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular docking studies and in vitro assays can help elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazine
  • 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperidin-2-one

Uniqueness

The presence of the piperazin-2-one ring in 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may confer unique biological properties compared to its analogs. This structural variation can affect the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-14-9-18(6-7-19(14)16-17-5-8-24-16)15(21)13-10-22-11-3-1-2-4-12(11)23-13/h1-5,8,13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWNAUMRGTPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.